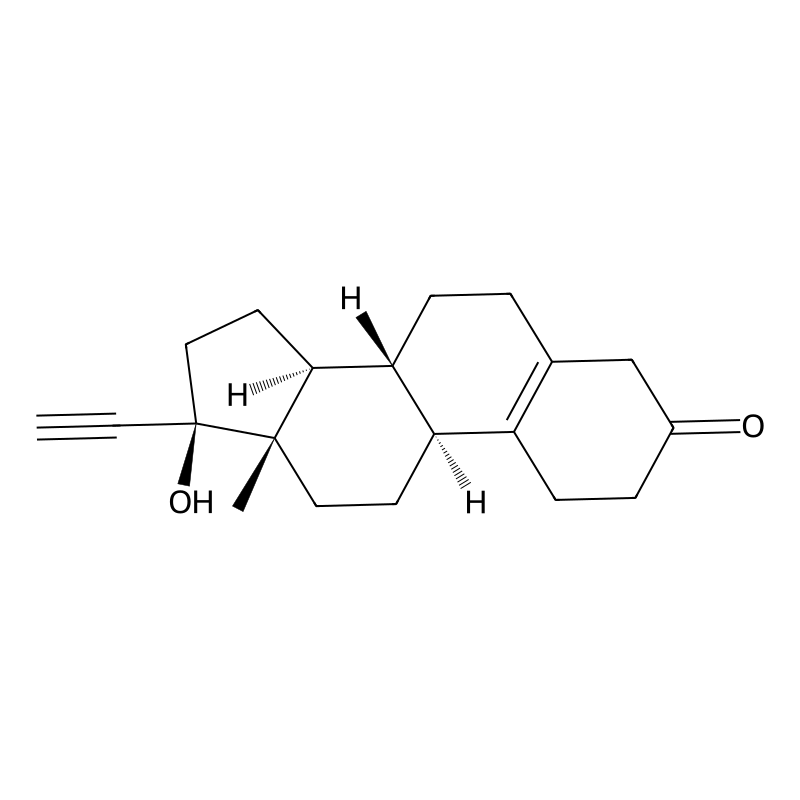

Norethynodrel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SLIGHTLY SOL IN SOLVENT HEXANE

In double-distilled water, 0.65 mg/L

Synonyms

Canonical SMILES

Isomeric SMILES

Norethynodrel (CAS 68-23-5) is a synthetic first-generation progestin and a 19-nortestosterone derivative characterized by a unique Δ5(10) double bond[1]. Historically significant as the progestin component in the first combined oral contraceptive, it is now primarily procured for specialized endocrinology research, receptor-binding profiling, and as an analytical reference standard [2]. The compound is slightly soluble in chloroform and methanol and exhibits a very short elimination half-life of less than 30 minutes in vivo, functioning largely as a prodrug [2]. Its baseline value in modern procurement lies in its unique receptor promiscuity and distinct structural instability compared to mainstream progestins, making it indispensable for comparative pharmacology and stability-indicating analytical assays [1].

Substituting Norethynodrel with its close structural analog and active metabolite, Norethisterone (the Δ4 isomer), fundamentally compromises both analytical and pharmacological workflows [1]. While Norethisterone is a potent, stable progestin with mild androgenic properties, Norethynodrel's Δ5(10) double bond renders it highly acid-labile and shifts its receptor binding profile to include inherent estrogenic agonism with significantly reduced androgenic and progestogenic affinities [2]. In procurement, utilizing Norethisterone instead of Norethynodrel will bypass the compound's prodrug metabolism pathways, eliminate the estrogenic receptor activation critical for dual-action models, and fail to replicate the acid-catalyzed isomerization required for developing stability-indicating pharmaceutical assays [1].

Acid-Lability and Isomerization Dynamics for Stability Assays

Norethynodrel is highly sensitive to acidic conditions, undergoing rapid non-enzymatic isomerization to Norethisterone when exposed to low pH environments [1]. In analytical or formulation contexts, exposure to acidic modifiers or gastric-like pH triggers this structural shift from the Δ5(10) to the Δ4 isomer, whereas Norethisterone remains structurally stable under these same acidic conditions [1].

| Evidence Dimension | Structural stability in acidic media (pH < 7) |

| Target Compound Data | Undergoes rapid isomerization to the Δ4 isomer |

| Comparator Or Baseline | Norethisterone (Remains stable; no isomerization) |

| Quantified Difference | Complete structural divergence under acidic stress |

| Conditions | Acidic aqueous solutions or LC-MS solvents with acidic modifiers |

This strict acid-lability dictates that Norethynodrel must be handled using neutral or basic excipients, making it a critical reference standard for monitoring degradation in pharmaceutical formulations.

Inherent Estrogenic Receptor Binding for Dual-Action Models

Unlike most 19-nortestosterone derivatives, Norethynodrel exhibits measurable intrinsic affinity for estrogen receptors [1]. Quantitative binding assays demonstrate that Norethynodrel possesses approximately 0.7% of the relative binding affinity of estradiol for ERα and 0.22% for ERβ, whereas Norethisterone has virtually negligible affinity for these receptors (0.07% and 0.01%, respectively) [1].

| Evidence Dimension | Relative Binding Affinity (RBA) for ERα vs. Estradiol |

| Target Compound Data | ~0.7% RBA |

| Comparator Or Baseline | Norethisterone (~0.07% RBA) |

| Quantified Difference | 10-fold higher inherent ERα affinity |

| Conditions | In vitro competitive radioligand binding assays |

Procuring Norethynodrel is essential for in vitro models requiring a progestin that simultaneously acts as a weak estrogen receptor agonist without relying solely on metabolic conversion.

Prodrug-Level Progesterone Receptor Binding Affinity

Norethynodrel functions primarily as a prodrug in vivo, which is reflected in its weak direct interaction with progesterone receptors [1]. In vitro assays reveal that Norethynodrel possesses only 6% to 19% of the binding affinity of Norethisterone for the Progesterone Receptor A (PR-A) [1].

| Evidence Dimension | Relative Binding Affinity for PR-A |

| Target Compound Data | 6-19% of Norethisterone's affinity |

| Comparator Or Baseline | Norethisterone (100% baseline reference) |

| Quantified Difference | 81-94% lower direct PR-A affinity |

| Conditions | Cytosol from PR-expressing cells (e.g., T47D human breast cancer cells) |

This low intrinsic affinity requires researchers to select Norethynodrel specifically when studying prodrug conversion pathways or when a weak baseline progestogenic signal is needed prior to metabolism.

Reduced Androgenic Off-Target Effects for Endocrine Profiling

First- and second-generation synthetic progestins often exhibit off-target androgenic effects, but Norethynodrel is distinctly characterized by its low androgenicity [1]. Receptor binding studies show that Norethynodrel has 45% to 81% lower affinity for the Androgen Receptor (AR) compared to Norethisterone[1].

| Evidence Dimension | Androgen Receptor (AR) Binding Affinity |

| Target Compound Data | 45-81% lower affinity than comparator |

| Comparator Or Baseline | Norethisterone (Baseline reference for 19-nortestosterone AR binding) |

| Quantified Difference | Up to 81% reduction in AR affinity |

| Conditions | In vitro competitive binding assays |

This reduced AR affinity makes Norethynodrel the preferred precursor or reference material when isolating progestogenic and estrogenic effects from androgenic interference in cellular models.

Analytical Reference Standards for Impurity and Degradation Profiling

Directly utilizing its acid-catalyzed isomerization profile, Norethynodrel is procured as a critical reference standard in stability-indicating HPLC assays to monitor the degradation of Δ5(10) steroids into Δ4 isomers in pharmaceutical formulations [1].

Dual-Receptor (ER/PR) Endocrine Pharmacology Models

Leveraging its unique 10-fold higher ERα affinity compared to Norethisterone, it is the optimal choice for in vitro breast cancer cell proliferation assays requiring a progestin with inherent estrogenic agonism [2].

Prodrug Metabolism and Pharmacokinetic Studies

Because of its weak direct PR-A affinity (6-19% of active metabolites), Norethynodrel is selected as a primary substrate in hepatic and intestinal metabolism assays to study rapid enzymatic conversion and non-enzymatic isomerization pathways [1].

References

Color/Form

White, crystalline

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Therapeutic Uses

Norethynodrel indicated for the prevention of pregnancy in women who elect to use oral contraceptives as a method of contraception. /Former/

Norethynodrel is a progestogen derived from 19-nortestosterone. It is used in oral contraceptive agents and hormonal pregnancy tests (no longer available in the United States).

EXPTL USE VET: Experimentally, it has been used with mestranol in swine to synchronize estrus after treatment is withdrawn. Anabolic, androgenic, and fetal masculinization effects are less than with norethindrone...

MeSH Pharmacological Classification

Mechanism of Action

The cellular action of steroid hormones is mediated by specific receptors. ... Two different estrogen receptors (ER), alpha and beta, have been cloned with a specific tissue distribution. Active estrogen as well as active progestin are compounds of oral hormonal contraceptives and hormone replacement therapy. To examine the regulation of ER-alpha and -beta activities after treatment with synthetic progestins and synthetic and natural estrogens, COS 7 cells were transfected with the vector expressing ER-alpha and -beta in combination with a luciferase reporter vector. ER-alpha activity was upregulated in the presence of synthetic progestins in a dose-dependent manner. Norethisterone, norethynodrel and desogestrel proved to be the most potent stimulatory agents of ER-alpha expression. On the other hand, not all progestins exhibited a stimulatory action on ER-beta activity. Only norgestrel, levonorgestrel, norethynodrel and norethisterone induced ER-beta-activating functions in a dose-dependent manner. Luciferase activity due to estrogen stimulation served as a positive control. These results indicate that progestins have different effects on the activities of ER-alpha and -beta.

Vascular endothelial growth factor (VEGF) is a potent angiogenic factor associated with the degree of vascularity, progression, and metastasis of breast cancer, and cases of this disease with increased vascular density have a poor prognosis. We show that in T47-D human breast cancer cells, progesterone induces a dose-dependent increase of 3-4-fold in media VEGF levels, with a maximum response occurring at a concentration of 10 nM. This effect is blocked by the antiprogestin RU 486. In addition to progesterone, a number of synthetic progestins used in oral contraceptives (eg, norethindrone, norgestrel, and norethynodrel), hormone replacement therapy (medroxyprogesterone acetate), and high-dose progestin treatment of breast cancer (megestrol acetate) also increase VEGF in the media of cultured T47-D cells. This effect is hormone specific and is not produced by estrogens, androgens, or glucocorticoids. Collectively, these observations suggest that the increase in VEGF caused by progestins is mediated by progesterone receptors present in T47-D cells. The induction of VEGF by progestins is also cell type specific and does not occur in human breast cancer cell lines MCF-7, ZR-75, or MDA-MB-231, nor in Ishikawa cells derived from a human endometrial carcinoma. ...

Platelet-activating factor acetylhydrolase (PAF-AH), the enzyme that inactivates PAF, is regulated by steroid hormones including progestin. It has been reported that 17alpha-ethynylestradiol decreases plasma PAF-AH activity and medroxyprogesterone increases the enzyme activity. In this study, /investigators/ elucidated the effects of various progestins on plasma PAF-AH activity and lipoprotein cholesterol levels. Plasma PAF-AH activity in female adult rats treated with either progesterone or 17alpha-hydroxyprogesterone (50 mg/kg, 3 days) did not change significantly. Both medroxyprogesterone and megestrol acetate (50 mg/kg, 3 days) significantly increased plasma PAF-AH activity, but both norethindrone acetate and norethynodrel (50 mg/kg, 3 days) significantly decreased the enzyme activity. In addition, not only did medroxyprogesterone increase plasma PAF-AH activity but plasma lipoprotein cholesterol and norethindrone acetate decreased both of them. A significant correlation between plasma PAF-AH activity and the lipoprotein level was found (r = 0.974, p < 0.01). When PAF (10 nmol/kg) was administered to female adult rats pretreated with progestins, the mortality of the rats that had low plasma PAF-AH activity due to norethindrone acetate was increased in the same manner as observed in the 17alpha-ethynylestradiol-pretreated group. These findings indicate that progestins have various effects on plasma PAF-AH activity and the lipoprotein level. In addition, some progestins, which have an estrogenic effect on enzyme activity, may be related to the thrombotic episodes observed in oral contraceptive users.

For more Mechanism of Action (Complete) data for NORETHYNODREL (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

The /metabolic/ products /of norethynodrel/ are eliminated as glucuronides and sulfates...

...Metabolic studies of norethynodrel in women have revealed the presence of the two 3-hydroxy epimers. The recovery of the two...was not large due to extensive further metabolism by routes such as hydroxylation, but keto reduction appears as the major initial pathway.

Double-bond reduction is an important pathway for ... norethynodrel ... /gives/ rise to stereoisomers of 17alpha-ethynyl-5-estrane-3,17beta-diol as significant metabolites in women.

From less polar fractions, there were isolated 17alpha- ethynylestr-5(10)-ene-3alpha,17beta-diol, 17alpha-ethynylestr-5 (10)-ene-3beta,17beta-diol, 17 alpha-ethynyl-5beta-estrane-3alpha,17beta-diol, and 17alpha-ethynyl-5 alpha-estrane-3beta, 17 beta-diol.

Wikipedia

Drug Warnings

Use of oral contraceptives is associated with an increased risk of several serious conditions including thromboembolism, stroke, myocardial infarction, liver tumor, gallbladder disease, visual disturbances, fetal abnormalities, and hypertension. Cigarette smoking increases the risk of serious adverse cardiovascular effects during oral contraceptive use. This risk increases with age and with heavy smoking (15 or more cigarettes daily) and is markedly greater in women older than 35 years of age. Women who are receiving estrogen-progestin contraceptives should be strongly advised not to smoke. Women older than 35 years of age who smoke, and women with ischemic heart disease or a history of this disease, should not use estrogen-progestin contraceptives. Estrogen-progestin contraceptives should be used with caution in women with cardiovascular disease risk factors. /Estrogen-Progestin Combination/

The most frequent adverse effect of oral contraceptives is nausea. In addition, nausea has been reported in women using vaginal or transdermal estrogen-progestin contraceptives. The principal risk associated with currently recommended high-dose, postcoital estrogen-progestin combination regimens appears to be moderate to severe adverse GI effects including severe vomiting and nausea, which occur in 12-22 and 30-66%, respectively, of women receiving the short-course regimens and may limit compliance with, and effectiveness of, the regimens. In 2 prospective, randomized studies, nausea and vomiting were less common with a high-dose postcoital progestin-only regimen (0.75 mg levonorgestrel every 12 hours for 2 doses) than with a high-dose estrogen-progestin regimen (100 mcg ethinyl estradiol and 0.5 mg levonorgestrel every 12 hours for 2 doses). Other adverse GI effects include vomiting, abdominal cramps, abdominal pain, bloating, diarrhea, and constipation. Gingivitis and dry socket have also been reported. Changes in appetite and changes in weight also may occur. /Estrogen-Progestin Combination/

The most frequent dermatologic reaction to oral contraceptives is chloasma or melasma. Women who have had melasma during pregnancy appear to be most susceptible. Irregular brown macules may develop slowly on the face within 1 month to 2 years following initiation of oral contraceptive therapy. The macules fade more slowly than in melasma gravidarum and may be permanent. Acne may improve during oral contraceptive therapy because of decreased sebum production and depression of sebaceous gland activity; however, it may increase in severity during initial therapy and may develop in some women who have not previously had acne. Other dermatologic reactions include allergic rash, urticaria, erythema multiforme, erythema nodosum, hemorrhagic eruption, and pruritus. Hirsutism and alopecia have also occurred. Herpes gestationis and porphyria cutanea have reportedly been adversely affected in women receiving oral contraceptives. /Estrogen-Progestin Combination/

For more Drug Warnings (Complete) data for NORETHYNODREL (32 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Synthesis of norethynodrel...addition of hypochloric acid to androstenolone acetate gives the corresponding chlorohydrin. On reaction with lead tetraacetate and iodine, the chlorohydrin is converted to a cyclic ether, which in turn is saponified and oxidized to give a diketone. Reductive opening of the cyclic ether ring with zinc in glacial acetic acid produces a 19-hydroxy derivative, and subsequent oxidation with chromic acid gives the 10beta-carboxylic acid, which is decarboxylated to the diketone by heating with pyridine. Partial ketalization yields the acetal, and ethynylation with sodium acetylide followed by treatment with either a weak acid (malonic acid)... finally yields norethynodrel...

... Prepared by simultaneously saponifying and oxidizing dehydroepiandrosterone acetate by a series of reactions to 19-hydroxyandrost-6(6)-ene-3,17-dione. The hydroxymethyl group at the 10-position is then oxidized to carboxyl. The resulting acid is decarboxylated with simultaneous shifting of the double bond to give oestr-5(10)-ene-3,17-dione. Selective addition of acetylene at the expense of the 17-keto group yields norethynodrel.

General Manufacturing Information

TM for norethynodrel with mestranol. Oral contraceptive approved by FDA /"Enovid"/

Norethynodrel is available in the United States in the form of tablets containing only norethynodrel and of tablets containing combinations norethynodrel with mestranol. Norethynodrel as normally manufactured has been reported to contain up to 1.5% of mestranol. ... Norethynodrel is not produced in US. /Former/

Analytic Laboratory Methods

... Ultra-violet absroption spectrophotometry and potentiometric titration are used to assay its purity.

Method: AOAC 977.32; Procedure: single tablet assay (colorimeter); Analyte: norethynodrel; Matrix: drugs; Detection Limit: not provided.

Method: AOAC 971.43; Procedure: spectrophotometric method; Analyte: norethynodrel; Matrix: drugs; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for NORETHYNODREL (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Stability Shelf Life

Dates

Explore Compound Types